3-Undecylthiophene
CAS No.: 129607-86-9
Cat. No.: VC21147260
Molecular Formula: C15H26S
Molecular Weight: 238.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129607-86-9 |
|---|---|
| Molecular Formula | C15H26S |
| Molecular Weight | 238.4 g/mol |
| IUPAC Name | 3-undecylthiophene |
| Standard InChI | InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3 |
| Standard InChI Key | STIIRMZYURVVGK-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC1=CSC=C1 |
| Canonical SMILES | CCCCCCCCCCCC1=CSC=C1 |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Undecylthiophene features a five-membered aromatic thiophene ring with a sulfur heteroatom and a linear undecyl chain attached at the 3-position. Its structural characteristics can be compared with 3-hexylthiophene, a similar compound with a shorter alkyl chain.
Physical Properties
Based on the data available for related compounds, we can infer the physical properties of 3-Undecylthiophene. The following table presents estimated physical properties compared with the known properties of 3-hexylthiophene:
Electronic Properties
3-Undecylthiophene, like other 3-alkylthiophenes, possesses several key electronic characteristics:
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The thiophene ring is electron-rich due to the presence of the sulfur heteroatom
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The undecyl chain primarily affects physical properties (solubility, melting point) rather than electronic properties
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The compound likely exhibits good charge transport capabilities, similar to other 3-alkylthiophenes
Synthesis Methods
Comparative Synthesis
The synthesis approach for 3-alkylthieno[3,2-b]thiophenes described in the literature provides insights into possible methods for synthesizing 3-Undecylthiophene:
"Four step synthesis of 3-alkylthieno[3,2-b]thiophenes in the literature was reduced to two steps in good yields, through the preparation of the mono ketone, i.e. 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene and ring formation reaction."
While this refers specifically to the synthesis of the bicyclic system, similar approach using 3-bromothiophene as a starting material could potentially be adapted for 3-Undecylthiophene synthesis.
Applications and Research Relevance
Organic Electronics
Based on the applications of related compounds, 3-Undecylthiophene likely finds use in:
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Organic semiconductors
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Organic field-effect transistors (OFETs)
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Organic photovoltaics (OPVs)
The long undecyl chain would enhance solubility in organic solvents and improve processability, making it suitable for solution-processed electronics.
Comparison with Related Thiophene Derivatives
Structure-Property Relationships
The following table compares 3-Undecylthiophene with related compounds:
Effect of Alkyl Chain Length
The length of the alkyl chain in 3-alkylthiophenes significantly affects several properties:
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Solubility: Longer chains (like undecyl) generally increase solubility in organic solvents
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Crystallinity: Longer chains typically reduce crystallinity of the resulting polymers
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Charge transport: Chain length can affect solid-state packing and thereby influence charge mobility
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Hydrophobicity: As observed with similar compounds, "as the alkyl chains became longer, the polymers provide a more hydrophobic layer with CA up to 107°."
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